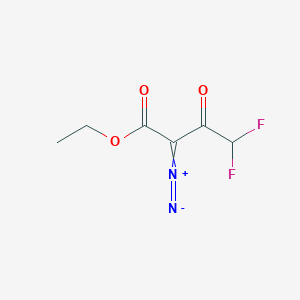

Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diazo-4,4-difluoro-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O3/c1-2-13-6(12)3(10-9)4(11)5(7)8/h5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNHOTWLIKKBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Diazo 4,4 Difluoro 3 Oxobutanoate and Its Precursors

Preparation of 4,4-Difluoro-3-oxobutanoic Acid Ester Scaffolds

The primary precursor for the target diazo compound is Ethyl 4,4-difluoro-3-oxobutanoate. Its synthesis is most commonly achieved through a Claisen condensation reaction, although alternative routes have also been explored. This intermediate is valuable for the synthesis of various pharmaceuticals. chemicalbook.com

The most prevalent method for synthesizing Ethyl 4,4-difluoro-3-oxobutanoate is the base-catalyzed Claisen condensation of a fluorinated ester, such as ethyl difluoroacetate (B1230586), with an acetic acid ester, typically ethyl acetate (B1210297). chemicalbook.comgoogle.comgoogle.com The reaction involves the deprotonation of the α-carbon of ethyl acetate by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate.

The choice of base and solvent is crucial for the efficiency of the Claisen condensation. Strong bases are required to generate the necessary enolate concentration. Sodium ethoxide and sodium hydride are commonly employed catalysts. chemicalbook.comgoogle.com The solvent can also play a significant role; often, an excess of the reactant ester, such as ethyl acetate, serves as both the reactant and the reaction medium. chemicalbook.comgoogle.comquickcompany.in Other solvents like tetrahydrofuran (B95107) (THF) have also been utilized, particularly when sodium hydride is the base. google.com

The reaction temperature is another key parameter, with procedures involving initial cooling followed by heating to drive the reaction to completion. chemicalbook.comgoogle.com For instance, a reaction might be initiated at a low temperature (-10 to 5 °C) during the addition of reactants and then heated to 50-65 °C. chemicalbook.comgoogle.com The molar ratios of the reactants and the base are also optimized to maximize yield and minimize side reactions. google.com

Table 1: Optimization of Base and Solvent Conditions for Ethyl 4,4-difluoro-3-oxobutanoate Synthesis

| Base | Solvent | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Ethoxide | Ethyl Acetate | Ethyl difluoroacetate, Ethyl acetate | 5 °C to 65 °C | 95.6% | chemicalbook.com |

| Sodium Ethoxide | Ethanol | 2,2-difluoro-N,N-dimethyl-acetamide, Ethyl acetate | Not Specified | 72% | quickcompany.in |

| Sodium Hydride | Tetrahydrofuran (THF) | Ethyl difluoroacetate, Ethyl acetate | 35-40 °C | Not Specified | google.com |

| Sodium Ethoxide | Ethyl Acetate | Difluoroacetyl fluoride (B91410), Ethyl acetate | -10 °C to 50 °C | 70.3% | google.com |

This table is interactive and can be sorted by column.

High yields are essential for the large-scale production of Ethyl 4,4-difluoro-3-oxobutanoate. A reported laboratory-scale synthesis using sodium ethoxide in ethyl acetate achieved a yield of 95.6%. chemicalbook.com This process involves metering ethyl difluoroacetate into a cooled suspension of sodium ethoxide in ethyl acetate, followed by heating. chemicalbook.com The workup procedure, involving neutralization with sulfuric acid and extraction, is critical for isolating the pure product. chemicalbook.com

However, other conditions have resulted in more moderate yields. For example, using sodium hydride as a catalyst has been reported, but this can present challenges on a larger scale due to the evolution of hydrogen gas, which poses a safety risk. google.com Syntheses starting from difluoroacetyl halides have also been developed, with one method reporting a 70.3% yield by reacting difluoroacetyl fluoride with ethyl acetate using sodium ethoxide. google.com The choice of methodology for scale-up must therefore balance yield, cost of reagents, and operational safety.

Besides the standard Claisen condensation, alternative pathways to access the Ethyl 4,4-difluoro-3-oxobutanoate scaffold have been investigated. One such route involves the reaction of 2,2-difluoro-N,N-dimethyl-acetamide with ethyl acetate in the presence of sodium ethoxide, affording the desired product in a 72% yield. quickcompany.in

Another approach described in the literature, though resulting in unsatisfactory yields, is the reaction of ethyl difluoroacetate with ethyl bromoacetate (B1195939) in the presence of zinc, known as a Reformatsky-type reaction. google.com A three-stage process has also been patented, starting from 4-chloro-4,4-difluoroacetoacetic acid ethyl ester. google.com This multi-step sequence involves reaction with a trialkyl phosphite, followed by treatment with an amine to form an enamine, which is then hydrolyzed to yield the final product. google.com These alternative routes highlight the ongoing efforts to develop more efficient and versatile methods for preparing this key fluorinated precursor.

Base-Catalyzed Condensation of Fluorinated Esters with Acetic Acid Esters

Introduction of the Diazo Group

The conversion of the precursor, Ethyl 4,4-difluoro-3-oxobutanoate, into the target compound, Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate, is accomplished by introducing a diazo functional group (=N₂) at the α-carbon position (C2), which is situated between the two carbonyl groups.

The introduction of the diazo group is typically achieved through a diazo group transfer reaction. orgsyn.org This method is effective for compounds like Ethyl 4,4-difluoro-3-oxobutanoate, which possess an "activated" methylene (B1212753) group—a CH₂ group flanked by two electron-withdrawing groups (in this case, a ketone and an ester). orgsyn.org

The reaction involves treating the β-keto ester with a diazo transfer reagent, most commonly a sulfonyl azide (B81097), in the presence of a base. orgsyn.orgyoutube.comresearchgate.net The base, often a non-nucleophilic amine like triethylamine (B128534) or DBU, deprotonates the activated methylene group to form a carbanion. youtube.com This carbanion then attacks the terminal nitrogen atom of the sulfonyl azide. A subsequent series of steps, including the elimination of a sulfonamide anion, results in the formation of the desired α-diazo-β-keto ester. youtube.com

Commonly used diazo transfer reagents include p-toluenesulfonyl azide (tosyl azide), methanesulfonyl azide (mesyl azide), and 4-acetamidobenzenesulfonyl azide. researchgate.net Efforts have also focused on developing safer and more efficient reagents, such as imidazolesulfonyl azide, which can be prepared in a one-pot reaction and used directly. researchgate.net For substrates that are less activated, a "deformylating diazo transfer" strategy developed by Regitz can be employed, which involves an initial formylation to create a more reactive 1,3-dicarbonyl compound before the diazo transfer step. orgsyn.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Acetamidobenzenesulfonyl azide |

| 4-Chloro-4,4-difluoroacetoacetic acid ethyl ester |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Difluoroacetyl fluoride |

| This compound |

| Ethyl 4,4-difluoro-3-oxobutanoate |

| Ethyl acetate |

| Ethyl bromoacetate |

| Ethyl difluoroacetate |

| Imidazolesulfonyl azide |

| Methanesulfonyl azide (mesyl azide) |

| p-Toluenesulfonyl azide (tosyl azide) |

| Sodium ethoxide |

| Sodium hydride |

| Sodium methylate |

| Sulfuric acid |

| Tetrahydrofuran (THF) |

| Triethylamine |

| Zinc |

Oxidation of Hydrazone Precursors

An alternative major pathway to diazo compounds involves the oxidation of hydrazone precursors. nih.gov For this compound, this would entail first reacting the ketone moiety of Ethyl 4,4-difluoro-3-oxobutanoate with hydrazine (B178648) to form the corresponding hydrazone. This intermediate is then oxidized to yield the final diazo product. This strategy avoids the use of azides entirely.

A variety of transition metal-free methods have been developed for the dehydrogenation of hydrazones to diazo compounds, offering mild conditions and avoiding toxic heavy metals. acs.org

Notable metal-free oxidants include:

Phenyl Iododiacetate (PIDA): This hypervalent iodine reagent effectively oxidizes aryl-ester acylhydrazones to their corresponding α-diazoesters in good to excellent yields under mild conditions in methanol. organic-chemistry.orgresearchgate.net This method is practical, environmentally friendly, and compatible with a broad range of substrates. organic-chemistry.org

"Activated" Dimethyl Sulfoxide (DMSO): This protocol uses DMSO activated with an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) to efficiently dehydrogenate hydrazones at low temperatures (-78 °C). acs.orgorganic-chemistry.org The resulting diazo compounds can be isolated in high yield after a simple filtration. acs.org

Potassium N-Iodo p-Toluenesulfonamide (Iodamine-T): This reagent allows for the preparation of α-diazoesters and other stabilized diazo compounds in good yield, with purification often requiring only a simple extractive work-up. nih.gov

Table 2: Selected Transition Metal-Free Oxidants for Hydrazone Dehydrogenation

| Oxidant | Typical Conditions | Advantages | Ref. |

| Phenyl Iododiacetate (PIDA) | Methanol, room temperature | Mild, efficient, environmentally friendly | organic-chemistry.orgresearchgate.net |

| "Activated" DMSO | -78 °C | High yields, simple workup | acs.orgorganic-chemistry.org |

| Iodamine-T | THF, room temperature | Good yields, simple workup | nih.gov |

The development of catalytic systems for hydrazone oxidation represents a significant advance toward more sustainable and efficient synthesis. A notable example is the use of a heterogeneous Fe-N-C catalyst, which features iron ions dispersed within a graphitic nitrogen-doped carbon support. nih.govacs.orgnih.gov

This system catalyzes the aerobic dehydrogenation of hydrazones using molecular oxygen (from air) as the terminal oxidant at room temperature. nih.govacs.orgnih.gov The Fe-N-C catalyst has been shown to be highly effective for this transformation, outperforming noble metal catalysts like Pt/C. nih.govacs.org This method provides near-quantitative conversion for numerous hydrazones, and the resulting crude diazo compound can often be used directly in subsequent reactions without isolation, which is a major advantage for handling potentially unstable diazo compounds. nih.gov

Reactivity and Mechanistic Insights of Ethyl 2 Diazo 4,4 Difluoro 3 Oxobutanoate

General Reactivity Modes of α-Diazo-β-keto Esters

α-Diazo-β-keto esters are a well-established class of reagents known for their diverse applications in constructing complex molecular architectures. nih.gov Their reactivity is dominated by the ability of the diazo group to serve as a precursor to highly reactive carbene or carbenoid intermediates upon thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition. nih.govrsc.org The presence of two electron-withdrawing groups (a ketone and an ester) flanking the diazo-carbon atom stabilizes the diazo compound while rendering the resulting carbene highly electrophilic.

The primary reactivity modes of α-diazo-β-keto esters are centered on the transformations of these metal carbene intermediates. dicp.ac.cnchimia.ch Key reaction pathways include:

Cyclopropanation: Reaction with alkenes to form cyclopropanes.

C–H Bond Insertion: Insertion into aliphatic or aromatic C–H bonds, leading to the formation of new C–C bonds, often with a preference for five-membered ring formation in intramolecular cases. researchgate.netorganic-chemistry.org

Ylide Formation: Interaction with heteroatoms (e.g., nitrogen, sulfur, oxygen) to generate ylides, which can undergo subsequent rearrangements or cycloadditions. chimia.ch

[3+2] Cycloaddition: Reactions with suitable dipolarophiles.

X–H Insertion: Insertion into O–H, N–H, Si–H, and S–H bonds. acs.org

The specific reaction pathway and its selectivity (chemo-, regio-, and stereo-) are heavily influenced by the choice of the transition metal catalyst, the ligands coordinated to the metal, and the electronic and steric properties of the diazo precursor itself. nih.gov

Influence of the 4,4-Difluoro Substitution on Electronic and Steric Properties

The substitution of two hydrogen atoms with fluorine at the 4-position of the butanoate chain in Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate has a profound impact on the molecule's properties. Fluorine's high electronegativity makes the gem-difluoro (–CF2–) group a potent electron-withdrawing moiety. nih.gov This electronic perturbation significantly modulates the reactivity of the adjacent functional groups.

Electronic Effects:

Acidity of α-Protons: In the precursor molecule, ethyl 4,4-difluoro-3-oxobutanoate, the protons at the C2 position are significantly more acidic compared to their non-fluorinated analogs, facilitating the diazo transfer reaction required for the synthesis of the title compound.

Steric Effects:

The steric footprint of a fluorine atom is relatively small, comparable to that of a hydrogen atom. Therefore, the replacement of a –CH2– group with a –CF2– group does not introduce significant steric hindrance. This allows the molecule to participate in sterically demanding transformations without major limitations, a feature that is advantageous in catalyst-controlled asymmetric synthesis.

The deoxofluorination of β-keto esters is a common method for synthesizing such 3,3-difluoroester compounds. thieme.de The resulting 2,2-difluoro-1,3-dicarbonyl derivatives exist predominantly in their keto-tautomeric forms. researchgate.net

Generation and Transformations of Carbene Intermediates

The central feature of the reactivity of this compound is its ability to generate a highly reactive difluorinated carbene intermediate. This is almost exclusively achieved through the use of transition metal catalysts, which mediate the controlled decomposition of the diazo compound by forming a metal-carbene complex, often referred to as a carbenoid. This process involves the extrusion of molecular nitrogen (N₂), which is thermodynamically highly favorable and serves as the driving force for the reaction.

The general transformation can be represented as: EtOOC-C(N₂)-C(=O)-CF₂H + [M] → EtOOC-C(=[M])-C(=O)-CF₂H + N₂

These metal carbenoids are not free carbenes but rather are stabilized through coordination to the metal center. This interaction tames the reactivity of the carbene, allowing for greater control and selectivity in subsequent reactions. rsc.org The nature of the metal and its ligand sphere dictates the electrophilicity and steric environment of the carbenoid, thereby directing the outcome of the transformation. nih.govacs.org

A variety of transition metals, including rhodium, copper, palladium, silver, and ruthenium, are known to catalyze carbene transfer reactions from diazo compounds. chimia.chcell.com For α-diazo-β-keto esters, complexes of rhodium(II) and copper are particularly prevalent and effective. The interaction begins with the nucleophilic diazo carbon attacking the electrophilic metal center, leading to the formation of the metal carbene and the release of dinitrogen. cell.com

Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are exceptionally efficient catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions. organic-chemistry.orgrsc.org These catalysts readily react with this compound to form a highly electrophilic rhodium-carbenoid intermediate. The strong electron-withdrawing nature of the difluoromethylketo and ester groups enhances the electrophilicity of this intermediate.

Rhodium-catalyzed transformations of this carbenoid are diverse. nih.gov For instance, in the presence of arenes, rhodium(III) catalysis can lead to C-C coupling via a sequence of chelation-assisted C-H activation and carbene insertion, which has been demonstrated with analogous fluorinated α-diazo diketones. rsc.org The choice of rhodium catalyst and its ligands is critical, as it can significantly influence reaction efficiency and selectivity. organic-chemistry.orgnih.gov

Table 1: Representative Rhodium-Catalyzed C-H Insertion Reactions

| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

| Rh₂(pttl)₄ | α-Aryl-α-diazo ketone | α-Aryl cyclopentanone | 79-81 | nih.gov |

| Rh₂(OAc)₄ | α-Diazo-β-keto ester | C-H Insertion Product | Varies | nih.gov |

| [Cp*RhCl₂]₂ | Indole-enaminone + α-diazo-β-keto ester | (5+1)-Cyclization Product | Varies | nih.gov |

Copper catalysts, available in various oxidation states (Cu(0), Cu(I), Cu(II)), are cost-effective and versatile promoters of carbenoid chemistry. acs.orgnih.gov Copper-catalyzed reactions of α-diazo-β-keto esters can lead to a range of products, including those from cyclopropanation, X-H insertion, and ylide formation. ucc.iersc.org

A notable reaction involving a related compound, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, is the copper(I) oxide (CuO)-catalyzed 1,3-addition of diaryliodonium triflates. This process stereoselectively synthesizes triflate-substituted β-aryloxyl acrylates. The mechanism is believed to involve the formation of a copper carbene, which is then attacked by the diaryliodonium salt.

In other contexts, copper catalysis with diazo compounds can lead to different outcomes. For example, reactions with α-diazo-β-keto sulfonamides have been shown to produce alkynes and enamines, with C-H insertion pathways sometimes being suppressed. researchgate.net The specific outcome is highly dependent on the catalyst, solvent, and substrate. A proposed mechanism for a copper-catalyzed multicomponent reaction involves the generation of a Cu-carbene intermediate, nucleophilic attack by the solvent (acetonitrile), followed by reaction with a carboxylic acid and subsequent Mumm rearrangement. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed Reactions with Diazo Compounds

| Catalyst | Diazo Substrate | Reagent | Product Type | Yield (%) | Reference |

| CuI (20 mol%) | β-amino ester (in situ diazo) | Benzoic Acid | β-trifluoromethyl N,N-diacyl-β-amino ester | 66 | beilstein-journals.org |

| Cu(I)OTf (10 mol%) | EDPAT donor | Glycosyl acceptor | Glycoside | Varies | nih.gov |

| Cu(II) triflate (5 mol%) | α-diazo-β-keto sulfonamide | - | Enamine | up to 64 | researchgate.net |

Palladium complexes are also capable of catalyzing the decomposition of diazo compounds to form palladium-carbenoid intermediates. acs.org While less common than rhodium or copper for standard carbene transfer reactions like cyclopropanation, palladium offers unique reactivity profiles, often involving cross-coupling and C-H functionalization pathways. nih.govacs.org

For instance, palladium-catalyzed reactions of fluorinated diazoalkanes with indole heterocycles can lead to C-H functionalization followed by a β-fluoride elimination to furnish valuable gem-difluoro olefins. nih.gov This type of reactivity highlights a pathway where the fluorine atoms actively participate in the reaction mechanism beyond simply being electronic modifiers. The reaction of a Pd(0) species with a silane can initiate a catalytic cycle involving oxidative addition, followed by reaction with a diazo compound to form a metal carbene, migratory insertion, and reductive elimination. nih.gov This demonstrates the capacity of palladium to engage in complex, multi-step transformations initiated by carbenoid formation.

Thermal and Photolytic Denitrogenation

The thermal and photolytic decomposition of α-diazocarbonyl compounds, such as this compound, is a foundational reaction that proceeds through the extrusion of molecular nitrogen (N₂). This denitrogenation process generates a highly reactive α-acylcarbene intermediate. The subsequent transformation of this carbene is often dominated by the Wolff rearrangement, a reaction of significant synthetic utility. wikipedia.orgorganic-chemistry.org

The Wolff rearrangement can be initiated through thermolysis, photolysis, or catalysis with transition metals like silver(I) oxide. wikipedia.org The reaction involves a 1,2-rearrangement where a substituent on the carbonyl carbon migrates to the carbene carbon, concertedly with the loss of dinitrogen, to produce a ketene intermediate. wikipedia.orgorganic-chemistry.org In the case of this compound, this rearrangement would yield a difluorinated ketene.

While the mechanism has been subject to debate, it can proceed through a concerted pathway or a stepwise mechanism involving the formation of a discrete carbene intermediate. wikipedia.orgorganic-chemistry.org Recent studies involving in crystallo photolysis of a metalated diazoester have provided structural confirmation of a singlet carbene intermediate, lending strong support to the stepwise pathway in certain systems. nih.gov

Table 1: Representative Conditions for Wolff Rearrangement of α-Diazocarbonyl Compounds

| Diazo Compound Type | Initiation Method | Catalyst/Conditions | Nucleophile | Product Type |

|---|---|---|---|---|

| α-Diazo Ketone | Thermal | 180°C, neat | Aniline | α-Aryl-propionamide |

| α-Diazo Ketone | Photochemical | UV light (Hg lamp) | Methanol | Methyl ester |

| α-Diazo Ketone | Metal-catalyzed | Ag₂O, H₂O | Water | Carboxylic acid |

| Cyclic α-Diazo Ketone | Photochemical | UV light, Dioxane/H₂O | Water | Ring-contracted acid |

| α-Diazo Ester | Metal-catalyzed | Rh₂(OAc)₄ | - | Dimerization products |

This table presents generalized data for analogous α-diazocarbonyl compounds to illustrate the scope of the Wolff rearrangement.

Ylide Generation and Rearrangement Processes

The carbene generated from this compound is highly electrophilic and can react with Lewis bases containing lone pairs of electrons, such as ethers, sulfides, and amines, to form ylides. These zwitterionic intermediates are pivotal in a variety of subsequent bond-forming reactions and rearrangements.

Oxonium Ylide Formation and Rearrangements

When the difluoroacylcarbene is generated in the presence of an ether or an alcohol, it can be trapped by the oxygen atom to form a transient oxonium ylide. nih.gov These intermediates are not typically stable but undergo rapid and synthetically valuable rearrangements. The two primary rearrangement pathways are the rsc.orgnih.gov-sigmatropic rearrangement and the rsc.orgaalto.fi-rearrangement (also known as the Stevens rearrangement). nih.govaalto.fimorressier.com

The rsc.orgnih.gov-sigmatropic rearrangement , often referred to as the Doyle-Kirmse reaction in the context of allylic ethers, is a concerted, pericyclic process that is generally favored for allylic and benzylic oxonium ylides. nih.gov This pathway proceeds through a five-membered transition state and is highly stereoselective, efficiently transferring chirality.

The rsc.orgaalto.fi-rearrangement (Stevens rearrangement) is a stepwise process that is thought to involve the homolytic cleavage of the C-O bond to form a radical pair, which then recombines. nih.gov This pathway is typically competitive with the rsc.orgnih.gov-rearrangement and can become dominant depending on the substrate structure and reaction conditions.

The choice of catalyst can exert significant control over the chemoselectivity of these rearrangements. Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are commonly employed for carbene generation and subsequent ylide formation. nih.govaalto.fi Research on related systems has demonstrated that different metal catalysts can favor one rearrangement pathway over the other. For example, in certain indole systems, Rh₂(OAc)₄ promotes the rsc.orgnih.gov-rearrangement, while Cu(hfacac)₂ selectively yields the rsc.orgaalto.fi-rearrangement product. nih.gov This catalyst-dependent regiodivergence provides a powerful tool for selectively accessing different molecular architectures from a common precursor. aalto.fi

Table 2: Catalyst Influence on Oxonium Ylide Rearrangement Pathways in Related Systems

| Catalyst | Rearrangement Type | Product Characteristics |

|---|---|---|

| Rh₂(OAc)₄ | rsc.orgnih.gov-Sigmatropic (Doyle-Kirmse) | Often the major product with allylic/benzylic ethers; proceeds with high diastereoselectivity. nih.gov |

| Cu(hfacac)₂ | rsc.orgaalto.fi-Rearrangement (Stevens) | Can be favored in specific systems, leading to alternative regioisomers. nih.gov |

| Cu(OTf)₂ | rsc.orgnih.gov-Sigmatropic | Effective for generating ylides that undergo rsc.orgnih.gov-rearrangements. |

Data is based on studies of oxonium ylides derived from various diazo compounds and ethers, illustrating the principle of catalyst control.

Intramolecular Carbon–Hydrogen Insertion Reactions

Intramolecular C-H insertion is a hallmark reaction of carbenes, enabling the direct conversion of C-H bonds into new C-C bonds and providing an efficient route to cyclic structures. nih.govmdpi.com For a substrate derived from this compound that possesses accessible C-H bonds, the generated difluoroacylcarbene can insert intramolecularly to form difluorinated carbocyclic or heterocyclic ring systems, such as lactones.

This transformation is typically mediated by transition metal catalysts, with dirhodium(II) and copper(I) complexes being the most effective and widely studied. nih.govrsc.org The catalyst plays a crucial role in moderating the reactivity of the carbene and influencing the selectivity of the insertion. The general order of reactivity for C-H bonds is tertiary (3°) > secondary (2°) > primary (1°), with allylic and benzylic C-H bonds being particularly activated due to electronic effects. nih.gov

The reaction is highly valuable for the synthesis of five-membered rings (γ-lactams/lactones), which are formed via insertion into a C-H bond at the γ-position relative to the carbene. The formation of four-membered rings (β-lactams/lactones) is also possible, though often less favorable. mdpi.com The choice of catalyst ligands can impart a high degree of enantioselectivity, making this a powerful method for asymmetric synthesis. rsc.org For example, copper-bis(oxazoline) catalyst systems have been shown to provide high enantioselectivity in the formation of cyclopentanones from related α-diazo-β-keto sulfones. rsc.org

Table 3: Research Findings on Intramolecular C-H Insertion

| Diazo Substrate Type | Catalyst | Solvent | Product Ring Size | Yield | Reference |

|---|---|---|---|---|---|

| α-Aryl-α-diazo ketone | Rh₂(OAc)₄ | Toluene (B28343) | 5 | ~85% | nih.gov |

| 2-Diazo-2-sulfamoylacetamide | Cu(acac)₂ | Toluene | 5 (Sultam) | 90% | nih.gov |

| α-Diazo-β-keto sulfone | Cu(I)-Box/NaBARF | CH₂Cl₂ | 5 | >95% | rsc.org |

| α-Diazo-β-keto phosphine oxide | Cu(I)-Box/NaBARF | CH₂Cl₂ | 5 | 87% | rsc.org |

This table summarizes results for structurally related diazo compounds to demonstrate the scope and efficiency of intramolecular C-H insertion reactions.

Intermolecular Reactions with Carbonyls, Imines, and Conjugate Acceptors

The electrophilic difluoroacylcarbene generated from this compound can react with a variety of external π-systems.

Reactions with Carbonyls and Imines: In the presence of an imine, the carbene can undergo a formal [2+1] cycloaddition to furnish highly functionalized, difluorinated aziridines. researchgate.net This reaction is often catalyzed by Lewis acids or transition metals such as rhodium(II) or copper(I) complexes. researchgate.net The mechanism is proposed to involve the formation of an intermediate azomethine ylide, generated from the attack of the imine nitrogen on the metal carbene. This ylide can then undergo conrotatory ring closure to form the aziridine ring. researchgate.net In some cases, the azomethine ylide can be trapped by a suitable dipolarophile in a subsequent [3+2] cycloaddition. researchgate.net Similarly, reaction with carbonyl compounds can lead to epoxides via a carbonyl ylide intermediate.

Reactions with Conjugate Acceptors: The reaction of the difluoroacylcarbene with electron-deficient alkenes (Michael acceptors) is a classical method for the synthesis of cyclopropanes. The carbene adds across the double bond in a [2+1] cycloaddition manner. The presence of the electron-withdrawing difluoroacetyl and ester groups on the carbene makes it highly electrophilic, favoring reactions with electron-rich alkenes. The stereochemistry of the alkene is often retained in the cyclopropane (B1198618) product. While the diazo compound itself can sometimes act as a nucleophile in conjugate additions, its primary role after denitrogenation is as a carbene source for cyclopropanation. nih.govresearchgate.net

Table 4: Intermolecular Reactions of Carbenes from Diazo Precursors

| Reaction Partner | Catalyst | Intermediate | Product Type |

|---|---|---|---|

| Imine | Rh₂(OAc)₄ | Azomethine Ylide | Aziridine researchgate.net |

| Aldehyde | Rh₂(OAc)₄ | Carbonyl Ylide | Epoxide / Dioxolane |

| Electron-rich Alkene | Cu(OTf)₂ | - | Cyclopropane |

| Furan | Rh₂(OAc)₄ | Oxonium Ylide | Cycloaddition Adduct |

This table outlines the expected products from intermolecular reactions based on established reactivity patterns of related diazo compounds.

Cycloaddition Chemistry

Diazo compounds are canonical 1,3-dipoles and readily participate in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles to construct five-membered heterocyclic rings. wikipedia.org

[3+2]-Cycloaddition Reactions (e.g., Triazole Formation)

This compound is expected to undergo [3+2] cycloaddition reactions with various unsaturated systems. wikipedia.orgwikipedia.org In these reactions, the diazo compound acts as the three-atom (C-N-N) component.

Reaction with Alkenes and Alkynes: The reaction with electron-deficient alkenes, such as acrylates or maleates, leads to the formation of pyrazoline derivatives. wikipedia.orgresearchgate.net The regioselectivity of the addition is governed by frontier molecular orbital interactions, with the terminal nitrogen of the diazo group typically adding to the carbon β to the electron-withdrawing group of the alkene. wikipedia.org These initial Δ¹-pyrazolines can be unstable and may isomerize to the more stable Δ²-pyrazolines or be oxidized to pyrazoles. wikipedia.org Reaction with alkynes similarly yields pyrazoles directly after the initial cycloaddition.

Triazole Formation: While the most common route to 1,2,3-triazoles is the Huisgen cycloaddition between an azide (B81097) and an alkyne, diazo compounds can be precursors to triazole rings through different pathways. wikipedia.org For instance, reactions of diazo compounds with nitriles, catalyzed by Lewis acids, can produce oxazoles. nih.gov More directly, certain diazo compounds have been shown to react with imines to generate 1,2,4-triazoles, or with hydrazones under photochemical conditions to yield 1,2,3-triazoles. nih.govnih.gov These transformations highlight the versatility of the diazo group in constructing nitrogen-containing heterocycles. The incorporation of the difluoromethyl group via this chemistry is of high interest for medicinal chemistry applications.

Table 5: Examples of [3+2] Cycloaddition Reactions with Diazo Compounds

| Dipolarophile | Diazo Compound Type | Conditions | Product Heterocycle |

|---|---|---|---|

| Alkene (Electron-deficient) | Diazomethane | Neat, rt | Pyrazoline wikipedia.org |

| Alkyne (Electron-deficient) | Ethyl Diazoacetate | Thermal | Pyrazole |

| Nitrile | Diazo Ketone | Lewis Acid (e.g., BF₃·OEt₂) | Oxazole nih.gov |

| Hydrazone | α-Diazo Sulfonium Salt | Photochemical | 1,2,3-Triazole nih.gov |

| Imine | Diazo Ketone | DBU | 1,2,4-Triazole nih.gov |

This table shows representative examples of [3+2] cycloaddition reactions involving various diazo compounds.

Cyclopropanation Reactions with Olefins and Alkynes

Specific examples and detailed research findings on the cyclopropanation reactions of this compound with various olefins and alkynes, including data on yields, diastereoselectivity, and catalyst systems, are not available in the searched literature.

Mechanistic Elucidation Strategies

Kinetic Studies and Reaction Profiling

No kinetic studies or reaction profiling data for reactions involving this compound have been found. This includes information on reaction rates, determination of rate laws, and the effect of reactant concentrations or temperature on the reaction outcomes.

Isotopic Labeling Experiments for Bond Scission and Formation

There are no published isotopic labeling experiments that use this compound to probe reaction mechanisms, such as tracking bond scission and formation during carbene transfer or other transformations.

Computational Chemistry and DFT Calculations of Transition States and Intermediates

Specific computational studies, including Density Functional Theory (DFT) calculations, that model the transition states and intermediates involved in the reactions of this compound could not be located. Such studies are crucial for understanding the energetics and geometries of the reaction pathways.

Catalytic Systems and Methodological Innovations for Ethyl 2 Diazo 4,4 Difluoro 3 Oxobutanoate

Transition Metal Catalysis in Diazo Chemistry

Transition metals are highly effective in catalyzing reactions of diazo compounds by forming metal-carbene intermediates, which can then undergo a variety of subsequent reactions. researchgate.net For ethyl 2-diazo-4,4-difluoro-3-oxobutanoate, catalysts based on rhodium, copper, and palladium have been particularly prominent.

Rhodium(III) Catalysis for Cascade Reactions

While rhodium(II) catalysts are well-known for their reactions with diazo compounds, Rhodium(III) catalysis has emerged as a powerful tool for more complex transformations. mdpi.comuliege.bersc.org Specifically, Cp*Rh(III) catalysts have been utilized in cascade reactions involving α-diazoketoesters, which are structurally similar to this compound. rsc.org

One notable example is the Cp*Rh(III)-catalyzed cascade arylfluorination of α-diazoketoesters with arylboronic acids and N-fluorobenzenesulfonimide, leading to the one-pot formation of both a C(sp³)–C(aryl) and a C(sp³)–F bond. rsc.org The proposed mechanism for this transformation involves several key steps:

Transmetalation: The arylboronic acid transfers its aryl group to the Rh(III) complex. rsc.org

Carbene Formation: The diazo compound couples with the arylrhodium(III) complex to generate a rhodium-carbene intermediate. rsc.org

Migratory Insertion: The carbene inserts into the aryl-rhodium bond. rsc.org

Electrophilic Fluorination: The resulting complex is then fluorinated to yield the final α-aryl-α-fluoroketoester product. rsc.org

This type of cascade reaction highlights the potential of Rh(III) catalysis to construct complex fluorinated molecules from this compound in a highly efficient manner.

Copper(II) Catalysis in 1,3-Addition Reactions

Copper catalysts are widely used in diazo chemistry due to their cost-effectiveness and versatile reactivity. rsc.org Copper(II) oxide (CuO) has been shown to be an effective catalyst for the 1,3-addition of diaryliodonium triflates to diazo esters. researchgate.net This reaction provides a stereoselective route to triflate-substituted β-aryloxyl acrylates under mild conditions, avoiding the need for strong acids or bases. researchgate.net

In a related context, copper-catalyzed multicomponent reactions of β-trifluoromethyl β-diazo esters have been developed. beilstein-journals.org These reactions proceed through a proposed copper-carbene intermediate which then undergoes nucleophilic attack, ultimately leading to complex nitrogen-containing products after a Mumm rearrangement. beilstein-journals.org The mechanism of copper-catalyzed reactions with fluorinated diazo compounds often involves the formation of a copper carbene, which can then be intercepted by various nucleophiles. nih.gov

| Catalyst | Reaction Type | Key Features | Potential Product from this compound |

|---|---|---|---|

| Cp*Rh(III) | Cascade Arylfluorination | One-pot C-C and C-F bond formation | α-Aryl-α-fluoro-β,β-difluoro-γ-ketoesters |

| CuO | 1,3-Addition | Stereoselective, mild conditions | β-Aryloxy-α-triflate-γ,γ-difluoroacrylates |

| PdCl₂(PPh₃)₂ | Cross-Coupling | Formation of C-C bonds with aryl/vinyl halides | Ethyl 2-aryl/vinyl-2-diazo-4,4-difluoro-3-oxobutanoate |

Palladium Catalysis in Rearrangement and Coupling Reactions

Palladium catalysts are well-established for their role in cross-coupling reactions. mdpi.com The palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate has been demonstrated, providing a method for the formation of new carbon-carbon bonds. organic-chemistry.org While this specific reaction did not use the difluorinated analog, it establishes a precedent for the reactivity of the diazoester functionality under palladium catalysis. The use of catalysts like PdCl₂(PPh₃)₂ can lead to the successful coupling of the diazo compound as a nucleophile, a departure from its more common role as a carbene precursor. organic-chemistry.org This methodology could potentially be applied to this compound to synthesize novel fluorinated compounds.

Exploration of Other Earth-Abundant Metal Catalysts

In the quest for more sustainable chemical processes, there is growing interest in replacing precious metal catalysts with those based on earth-abundant elements like iron and cobalt.

Iron Catalysis: Iron complexes have been shown to catalyze a variety of transformations with diazo compounds. researchgate.net For instance, iron Lewis acids can promote the cyclopropanation of olefins with ethyl diazoacetate. researchgate.net Furthermore, DFT studies on iron-catalyzed diazocarbonylation suggest that triplet state iron carbonyl complexes are the active catalytic species. mdpi.com These findings open the door for exploring iron-catalyzed reactions of this compound.

Cobalt Catalysis: Cobalt porphyrins have been shown to react with ethyl diazoacetate, leading to various products. rsc.org Additionally, cobalt complexes are effective precatalysts for intramolecular [2π+2π] cycloadditions of dienes, demonstrating their utility in forming cyclic structures. princeton.edu The application of such cobalt-based systems to the difluorinated diazo compound could lead to novel synthetic pathways.

Organocatalytic Transformations Involving Diazo Compounds

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for chemical transformations. mdpi.com Brønsted acids have been shown to catalyze the reaction of ethyl diazoacetate with carbonyl compounds. nih.govresearchgate.net This reaction can proceed through a 1,2-aryl/alkyl/hydride shift to generate a range of 3-oxo-esters. nih.gov A dual catalyst system involving a Brønsted acid and a Lewis acid has also been developed for the addition of ethyl diazoacetate to chromene acetals, proceeding through an oxocarbenium ion intermediate. nih.gov These organocatalytic methods could potentially be applied to this compound to achieve metal-free carbon-carbon bond formation.

Catalyst-Free Reactivity and Green Chemistry Considerations

While catalysis is often essential for controlling the reactivity of diazo compounds, some transformations can occur under catalyst-free conditions. For example, 1,3-dipolar cycloadditions of diazo compounds with electron-deficient alkenes can proceed without a catalyst, offering a straightforward route to pyrazoline derivatives. nih.gov The reaction of ethyl diazoacetate with (E)-3-arylidenechroman-4-ones in refluxing toluene (B28343) is another example of a catalyst-free cycloaddition. researchgate.net

From a green chemistry perspective, the synthesis and application of this compound can be improved. mdpi.comnih.gov The in-situ generation of diazo compounds, for instance, using continuous-flow systems, can mitigate the hazards associated with handling these potentially explosive intermediates. nsf.gov Furthermore, the use of plant extracts for the green synthesis of metallic nanoparticles, which can act as catalysts, presents an environmentally benign approach to catalyst preparation. mdpi.com

| Catalyst Type | Specific Catalyst Example | Transformation |

|---|---|---|

| Rhodium(III) | Cp*Rh(III) | Cascade Arylfluorination |

| Copper(II) | CuO | 1,3-Addition |

| Palladium | PdCl₂(PPh₃)₂ | Cross-Coupling |

| Iron | Iron Lewis Acids | Cyclopropanation |

| Cobalt | Cobalt Porphyrins | Reaction with Diazo Group |

| Organocatalyst | Brønsted Acid | Addition to Carbonyls |

| Catalyst-Free | Thermal Conditions | 1,3-Dipolar Cycloaddition |

Advanced Reaction Technologies

There is no specific information available in the reviewed scientific literature regarding the application of flow chemistry to the synthesis or subsequent reactions of this compound. While the continuous-flow synthesis of diazo compounds is a well-established field aimed at improving safety and scalability, specific protocols, catalyst systems, or reaction parameters for this particular difluorinated compound are not documented. nih.govnih.gov General principles of flow chemistry for diazo compounds often involve the in-situ generation and immediate consumption of the reactive species to prevent decomposition or accidental detonation. pharmablock.comresearchgate.net However, without specific studies, any discussion would be speculative and fall outside the scope of documented findings for this compound.

Similarly, no dedicated studies on the microwave-assisted synthesis or reactions of this compound have been found. Microwave irradiation is a powerful tool for accelerating organic reactions, and its application to the chemistry of diazo compounds has been explored. researchgate.netresearchgate.net This technique can potentially reduce reaction times and improve product yields. ajrconline.org However, the absence of specific literature means that no established protocols, research findings, or comparative data (microwave vs. conventional heating) can be reported for this compound.

Future Research Directions and Emerging Opportunities

Development of Novel Asymmetric Catalytic Systems for Enantiocontrol

The generation of chiral molecules from diazo compounds is a cornerstone of modern asymmetric synthesis. Future work on Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate will likely focus on developing sophisticated catalytic systems to control the stereochemistry of its transformations. The carbene intermediate formed upon dediazotization is prochiral, presenting an opportunity for enantioselective reactions.

Research in this area could pursue several strategies:

Chiral Lewis Acids: The use of chiral Lewis acids, such as those based on scandium(III) or other metals complexed with N,N'-dioxide ligands, could be explored to catalyze asymmetric homologation reactions or other additions. researchgate.net These catalysts can create a chiral environment around the substrate, directing the approach of nucleophiles to a specific face.

Dirhodium(II) Catalysts: Dirhodium(II) complexes bearing chiral carboxylate or azetidinone-carboxylate ligands are highly effective for asymmetric reactions of diazo compounds, including cyclopropanation and X-H insertion. nih.gov Tailoring these catalysts to accommodate the specific steric and electronic properties of the difluorinated substrate could lead to high levels of enantioselectivity.

Cooperative Catalysis: Systems that combine multiple catalysts to achieve a single transformation represent a powerful approach. For instance, a cooperative system using a photoredox catalyst, a chiral Lewis acid, and an iron catalyst could enable novel enantioselective C-C bond-forming reactions. dntb.gov.ua Similarly, a dual system of a dirhodium catalyst and a chiral phosphoric acid could be developed for asymmetric three-component reactions. rsc.org

Table 1: Potential Asymmetric Catalytic Systems and Target Reactions

| Catalytic System Type | Catalyst Examples | Potential Reactions | Desired Outcome |

|---|---|---|---|

| Chiral Lewis Acid | Scandium(III)-N,N'-dioxide complexes | Homologation of ketones, Aldol reactions | Enantioselective C-C bond formation |

| Chiral Dirhodium(II) | Rh₂(S-DOSP)₄, Chiral azetidinone-carboxylates | Asymmetric cyclopropanation, C-H/O-H insertion | Chiral difluorinated cyclopropanes and ethers |

| Cooperative/Dual Catalysis | Photoredox + Chiral Lewis Acid; Dirhodium + Chiral Phosphoric Acid | Three-component reactions, Radical additions | Complex chiral difluorinated molecules |

Exploration of Bio-Catalytic Transformations (e.g., Enzymatic Reduction)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The ketone functionality within this compound is a prime target for enzymatic transformations, particularly stereoselective reduction.

Future research could investigate:

Whole-Cell Bioreductions: Organisms like baker's yeast (Saccharomyces cerevisiae) are known to contain a variety of oxidoreductase enzymes capable of reducing β-keto esters with high enantioselectivity. mdpi.comethz.ch Screening different strains of yeast or other microorganisms for their ability to reduce the difluorinated substrate could yield chiral β-hydroxy esters, which are valuable building blocks.

Isolated Enzyme Systems: For greater control and efficiency, isolated enzymes such as aldehyde reductases could be employed. nih.gov These enzymes, often used in conjunction with a cofactor regeneration system (e.g., NADPH with glucose and glucose dehydrogenase), can achieve very high conversion rates and enantiomeric excess. nih.govresearchgate.net The development of biotransformation approaches using enzymes is a key area for producing fluorinated molecules. nih.gov

Engineered Enzymes: Advances in protein engineering could be used to create mutant enzymes with enhanced activity, stability, or selectivity specifically for this fluorinated substrate.

Table 2: Bio-Catalytic Approaches for this compound

| Biocatalyst Type | Example | Target Transformation | Potential Product |

|---|---|---|---|

| Whole-Cell System | Saccharomyces cerevisiae (Baker's Yeast) | Ketone Reduction | Ethyl (R)- or (S)-2-diazo-4,4-difluoro-3-hydroxybutanoate |

| Isolated Enzyme | Aldehyde Reductase (from Sporobolomyces salmonicolor) | Ketone Reduction | Ethyl (R)-2-diazo-4,4-difluoro-3-hydroxybutanoate |

| Cofactor Regeneration | Glucose Dehydrogenase | NADPH/NADH Regeneration | Increased efficiency and product yield |

Expanding the Scope of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), which combine three or more substrates in a single operation, are highly efficient for building molecular complexity. nih.govmdpi.com Incorporating this compound into MCRs would provide rapid access to diverse and highly functionalized fluorinated compounds.

Promising research avenues include:

Ylide-Trapping Reactions: The reaction of the diazo compound with a metal catalyst can generate a carbene, which can then form an ylide with a Lewis base (e.g., an alcohol or amine). This transient ylide can be trapped by a third component, such as an imine or an aldehyde, to construct complex molecular frameworks. rsc.org

1,3-Dipolar Cycloadditions: While the diazo compound itself can act as a 1,3-dipole, MCRs could be designed where an initial reaction generates a different dipole or dipolarophile in situ, which then reacts with the diazo compound in a subsequent cycloaddition step.

Cascade Reactions: An initial transformation of the diazo compound could trigger a cascade of reactions with other present components, leading to the formation of complex heterocyclic or polycyclic systems in one pot. The reaction of related trifluoro- and difluoro- oxobutanoates with various reagents to form pyran and piperidine (B6355638) derivatives demonstrates the potential for such complex transformations. researchgate.netx-mol.net

Designing New Fluorine-Containing Building Blocks and Reagents based on this Scaffold

The true value of a reagent like this compound lies in its potential to be converted into a myriad of other useful molecules. sigmaaldrich.com A major future direction will be to systematically explore its reactivity to create a library of novel fluorinated building blocks for drug discovery and materials science. beilstein-journals.orgscilit.comnih.gov

Key transformations to explore include:

Cyclopropanation: Reaction of the derived carbene with various alkenes can produce gem-difluoroacetyl-substituted cyclopropanes, which are valuable motifs in medicinal chemistry. mdpi.com

X-H Insertion Reactions: Insertion of the carbene into O-H, N-H, and S-H bonds of alcohols, amines, and thiols would provide a direct route to α-difluoroacetyl ethers, amines, and thioethers. mdpi.com

Conversion to other Functional Groups: The diazo group can be converted into other functionalities, such as gem-dihalides or vinyl fluorides, offering entry into different classes of fluorinated compounds. researchgate.net The direct fluoroalkylation of diazo compounds is an established method for creating complex fluorine-containing molecules. nih.gov

Table 3: Potential New Building Blocks from this compound

| Reaction Type | Reactant(s) | Resulting Structural Motif | Potential Application |

|---|---|---|---|

| Cyclopropanation | Styrene, functionalized alkenes | Difluoroacetyl-cyclopropanes | Medicinal chemistry scaffolds |

| O-H Insertion | Alcohols, phenols, water | α-Alkoxy-β-keto-difluoroesters | Precursors for heterocycles |

| N-H Insertion | Amines, amides, anilines | α-Amino-β-keto-difluoroesters | Synthesis of fluorinated amino acids |

| Ylide Formation/Rearrangement | Sulfides, ethers | Sigmatropic rearrangement products | Access to complex acyclic structures |

Theoretical and Computational Studies to Predict Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting outcomes, thereby guiding experimental design. Applying these methods to this compound could accelerate the discovery of new reactions and catalysts.

Future computational work could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states of key reactions, such as carbene formation, cyclopropanation, and insertion reactions. This can reveal the origins of chemo-, regio-, and stereoselectivity. researchgate.net

Catalyst Design: Simulating the interaction of the substrate with various chiral catalysts to predict which catalyst-ligand combinations are most likely to provide high enantioselectivity. This in silico screening can save significant experimental time and resources.

Reactivity Prediction: Calculating the electronic properties of the molecule, such as atomic charges and frontier molecular orbital energies, to predict its reactivity towards different classes of reagents and to understand the electronic influence of the gem-difluoro group.

Integration with Supramolecular Chemistry for Directed Transformations

Supramolecular chemistry, which utilizes non-covalent interactions to control molecular assembly and reactivity, offers a sophisticated approach to directing chemical transformations. ijsr.netresearchgate.net Integrating this field with the chemistry of this compound could unlock novel reaction pathways and selectivity profiles.

Emerging opportunities in this area include:

Host-Guest Catalysis: Designing host molecules (e.g., cyclodextrins, calixarenes, or synthetic molecular cages) that can encapsulate the diazo compound. researchgate.net Within the confined space of the host, the reactivity of the guest can be altered, or a co-encapsulated catalyst can be positioned to favor a specific reaction pathway, leading to unusual product selectivity.

Reaction Templating: Using supramolecular templates to pre-organize multiple reactants, including the diazo compound, into a specific orientation before a reaction is triggered. This can be particularly useful for controlling regioselectivity in multicomponent reactions or intermolecular cycloadditions.

Self-Assembled Catalysts: Developing catalytic systems that are formed through self-assembly. mdpi.com For example, a chiral ligand and a metal salt could assemble around the substrate to form a transient, highly active, and enantioselective catalytic species.

Q & A

Q. What are the common synthetic routes for Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate?

The synthesis typically involves condensation reactions. For example, ethyl 4,4-difluoro-3-oxobutanoate can react with triethyl orthoformate in the presence of catalytic triethylamine to form ethoxymethylene intermediates, followed by diazo transfer reactions using diazo sources like tosyl azide . Purification often employs recrystallization or chromatography to isolate the diazo compound, which is sensitive to light and moisture .

Q. How is the compound purified, and what stability considerations are critical?

Due to the reactivity of the diazo group, purification under inert atmospheres (e.g., nitrogen) is essential. Techniques like low-temperature recrystallization (using hexane/ethyl acetate mixtures) or flash chromatography (silica gel, non-polar solvents) are preferred . Stability tests indicate decomposition above 40°C, requiring storage at –20°C in amber vials .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm the diazo group (δ ~5.5–6.0 ppm for diazo protons) and difluoro motif (¹⁹F signals at δ –100 to –120 ppm) .

- IR Spectroscopy : Strong absorbance at ~2100 cm⁻¹ (diazo stretch) and 1700 cm⁻¹ (keto carbonyl) .

- X-ray Crystallography : For absolute configuration determination, using SHELX programs for refinement .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using this compound?

Enantioselective reductions or cyclopropanations leverage transition-metal catalysts. For example:

Q. What mechanistic insights explain contradictory reactivity in X–H insertion reactions?

The diazo group’s electrophilicity drives carbene-mediated X–H insertions (X = O, N, S), but competing pathways arise from solvent polarity and catalyst choice. For instance:

Q. How does fluorination impact the compound’s reactivity in heterocycle synthesis?

The difluoro and diazo groups synergize to stabilize transition states in cycloadditions. For example:

- Pyrazole Formation : Reaction with hydrazines at 0°C yields 3,4-difluoropyrazoles (85–92% yield), whereas elevated temperatures (50°C) lead to regioisomeric mixtures .

- Triazine Derivatives : Copper-catalyzed [3+3] cycloadditions with nitriles produce trifluoromethyl-1,2,4-triazines, with fluorine enhancing electron-deficient character for bioactivity studies .

Q. What strategies resolve contradictions in catalytic efficiency for carbene transfers?

Conflicting reports on Rh(II) vs. Cu(I) catalysts are resolved by substrate-specific optimization:

- Rhodium(II) Acetate : Superior for strained cyclopropanes (e.g., norbornene derivatives, 95% yield) .

- Copper(I) Triflate : Better for allylic C–H insertions (e.g., α-pinene derivatives, 82% yield) due to softer Lewis acidity .

Methodological Considerations

Q. How are computational methods applied to predict reaction outcomes?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for diazo decomposition and carbene trajectories. For example:

Q. What analytical workflows validate biological activity in fluorinated derivatives?

Post-synthetic modifications (e.g., hydrolysis to carboxylic acids) enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.